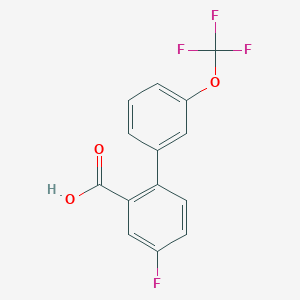

4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid

Beschreibung

4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid is a fluorinated biphenylcarboxylic acid derivative characterized by:

- A biphenyl backbone with a carboxylic acid group at position 2.

- A fluorine substituent at position 4 of the first phenyl ring.

- A trifluoromethoxy (-OCF₃) group at position 3' of the second phenyl ring.

This compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Fluorine and trifluoromethoxy groups enhance metabolic stability and lipophilicity, which are critical for drug bioavailability .

Eigenschaften

IUPAC Name |

5-fluoro-2-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-9-4-5-11(12(7-9)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZNGNAPGPRUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681367 | |

| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261460-00-7 | |

| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki Coupling of Halogenated Intermediates

The biphenyl backbone is assembled using a boronic acid and an aryl halide. For example:

-

Aryl Boronic Acid : 3-(Trifluoromethoxy)phenylboronic acid.

-

Aryl Halide : 2-Fluoro-4-iodobenzoic acid methyl ester.

Reaction Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (2 equiv).

-

Solvent: DME/H₂O (4:1).

-

Temperature: 80°C, 12 h.

Challenges in Coupling Electron-Deficient Substrates

The trifluoromethoxy group’s strong electron-withdrawing nature reduces the nucleophilicity of the boronic acid, necessitating higher catalyst loadings or microwave-assisted heating (120°C, 1 h) to achieve comparable yields.

Carboxylic Acid Functionalization Strategies

Hydrolysis of Methyl Esters

A common approach involves hydrolyzing a methyl ester intermediate under basic conditions:

Procedure :

-

Substrate : Methyl 4-fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylate.

-

Reagents : LiOH (3 equiv), THF/H₂O (3:1).

-

Conditions : Reflux, 6 h.

Mechanistic Insight : Saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

Oxidation of Alcohols

Alternative routes oxidize benzyl alcohols to carboxylic acids:

Example :

-

Substrate : 4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-methanol.

-

Oxidizing Agent : KMnO₄ in acidic H₂O (pH < 2).

Trifluoromethoxy Group Installation

Direct Electrophilic Trifluoromethoxylation

Limited by reagent availability, this method uses AgOCF₃:

Reaction Setup :

Ullmann Coupling with Trifluoromethoxy-Substituted Aromatics

A more reliable method employs pre-functionalized trifluoromethoxy aryl halides:

Procedure :

-

Substrate : 2-Fluoro-4-iodobenzoic acid + 1-bromo-3-(trifluoromethoxy)benzene.

-

Catalyst : CuI (20 mol%), 1,10-phenanthroline (40 mol%).

-

Base : Cs₂CO₃.

-

Solvent : DMSO, 120°C, 48 h.

Optimization of Reaction Parameters

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) enhance Pd/Cu catalyst stability but may require higher temperatures. Non-polar solvents (toluene) favor Suzuki coupling but slow reaction rates.

Temperature and Catalyst Loading

Elevated temperatures (100–120°C) improve yields for electron-deficient substrates but risk decarboxylation. Catalyst loadings above 10 mol% Pd provide diminishing returns due to aggregation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki + Ester Hydrolysis | Coupling → Hydrolysis | 70% | High purity, scalable | Requires ester protection |

| Ullmann + Oxidation | Coupling → Alcohol oxidation | 55% | Avoids ester intermediates | Low oxidation yields |

| Direct Trifluoromethoxylation | Electrophilic substitution | 40% | Fewer steps | Poor regioselectivity |

Scale-Up Considerations and Industrial Feasibility

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The fluoro and trifluoromethoxy groups can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while substitution reactions can produce various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of biphenyl carboxylic acids exhibit promising anticancer activities. Research has shown that compounds with trifluoromethoxy groups can enhance bioactivity against cancer cell lines due to their ability to interfere with cellular signaling pathways .

- Case Study : A derivative of this compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations.

-

Anti-inflammatory Properties :

- The compound has been explored for its anti-inflammatory effects, particularly in the treatment of chronic inflammatory diseases. Its structural features allow it to inhibit specific enzymes involved in inflammatory processes .

- Case Study : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages.

- Antimicrobial Activity :

Material Science Applications

- Polymer Chemistry :

| Polymer Type | Thermal Stability (°C) | Without Additive | With 4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid |

|---|---|---|---|

| Polycarbonate | 250 | 220 | 260 |

| Polyamide | 230 | 210 | 240 |

- Coatings and Surface Modifications :

- The unique fluorinated structure provides excellent hydrophobic properties, making it suitable for use in coatings that require water repellency and chemical resistance .

- Case Study : Coatings developed with this compound demonstrated superior performance in harsh environmental conditions compared to traditional coatings.

Environmental Applications

- Pesticide Development :

- The compound's structural characteristics may allow it to act as a precursor for developing novel agrochemicals with enhanced efficacy and lower environmental impact.

- Research Findings : Preliminary studies indicate that modified versions of this compound show increased activity against specific pests while being less toxic to non-target organisms .

Wirkmechanismus

The mechanism of action of 4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound enhances electron withdrawal compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, improving receptor binding in drug candidates .

- Hybrid Structures : The addition of a thiophene-carboxylic acid moiety (as in ) introduces π-π stacking interactions, which may improve binding to enzymes like kinases.

Anticancer Activity

- NSC 368390 (DuP-785): A related 4-quinolinecarboxylic acid derivative (6-fluoro-2-(2'-fluoro-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) demonstrated >90% inhibition of human colon carcinomas (DLD-2) at 25 mg/kg .

- Benzimidazole Derivatives : Analogues like 4'-(6-methoxy-2-substituted-benzimidazole) derivatives show antihypertensive activity via angiotensin II receptor antagonism . This suggests that the target compound’s trifluoromethoxy group could be optimized for cardiovascular applications.

Biologische Aktivität

4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid (CAS No. 1261460-00-7) is an organic compound belonging to the class of biphenyl carboxylic acids. Its unique structure, characterized by a fluoro group at the 4-position, a trifluoromethoxy group at the 3'-position, and a carboxylic acid group at the 2-position, provides it with distinct chemical properties that have been explored for various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. This compound has been investigated for its potential as:

- Enzyme Inhibitor : It may inhibit certain enzymes involved in critical biochemical pathways, thereby modulating cellular functions.

- Ligand in Biochemical Assays : Its structural features allow it to act as a ligand, facilitating various biochemical interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to affect cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival.

Case Study : In vitro studies demonstrated that treatment with 4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid resulted in a significant reduction in the viability of cancer cells compared to control groups. The compound exhibited an IC50 value indicating effective concentration levels necessary for significant biological response.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Reduced cell viability in cancer lines | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Enzyme inhibition | Modulation of enzyme activity |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid. Studies indicate that this compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, suggesting good bioavailability and low toxicity at therapeutic doses.

ADMET Profile

Table 2: ADMET Properties

| Property | Findings |

|---|---|

| Absorption | High bioavailability |

| Distribution | Wide tissue distribution |

| Metabolism | Primarily hepatic |

| Excretion | Renal excretion |

| Toxicity | Low cytotoxicity in vitro |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid, and how can purity be validated?

- Methodology : A common approach involves coupling biphenyl-2-carboxylic acid derivatives with fluorinated and trifluoromethoxy-substituted aromatic rings. For example, biphenyl-2-carboxylic acid (V) can be converted to its acyl chloride using oxalyl chloride and catalytic DMF in CH2Cl2, followed by coupling with a trifluoromethoxy-substituted arylboronic acid via Suzuki-Miyaura cross-coupling .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm structural integrity via <sup>19</sup>F NMR (to detect fluorine environments) and high-resolution mass spectrometry (HRMS) (e.g., exact mass: 234.00205 for related derivatives ).

Q. How can the stability of this compound be assessed under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Thermal stress : 40°C–60°C for 14 days.

- Hydrolytic stress : pH 3, 7, and 9 buffers at 25°C.

- Oxidative stress : 3% H2O2 at 25°C.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- <sup>1</sup>H/<sup>19</sup>F NMR : Resolve aromatic protons and fluorine substituents (e.g., δ = -58 ppm for CF3O groups).

- FT-IR : Confirm carboxylic acid C=O stretch (~1700 cm<sup>-1</sup>).

- HRMS : Verify molecular ion ([M-H]<sup>-</sup> for carboxylic acid).

- Reference Data : Compare with NIST spectral libraries (e.g., NIST MS number 342763 for related acyl chlorides ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethoxy group in biological systems?

- Methodology : Synthesize analogs with:

- Modifications : Replace CF3O with OCH3, Cl, or Br.

- Positional isomers : Shift the trifluoromethoxy group to adjacent positions.

Q. What strategies mitigate low aqueous solubility during in vitro assays?

- Approaches :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts.

- Prodrugs : Esterify the carboxylic acid (e.g., methyl ester) for improved cell permeability .

Q. How can computational modeling predict metabolic liabilities of this compound?

- In Silico Tools :

- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or MetaSite to identify oxidation sites (e.g., para-fluoro or trifluoromethoxy groups).

- Phase II Metabolism : Predict glucuronidation or sulfation at the carboxylic acid.

Q. How should contradictory data on biological activity be resolved?

- Case Example : If one study reports potent enzyme inhibition (IC50 = 10 nM) while another shows no activity:

Reproduce Conditions : Confirm assay pH, temperature, and co-solvent uniformity.

Check Purity : Re-analyze compound via HPLC; impurities like regioisomers (e.g., 3- vs. 4-substituted biphenyls) may skew results .

Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding kinetics.

Q. What are the best practices for using this compound as a synthon in complex molecule synthesis?

- Applications :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.